molecular formula C₁₈H₂₃NO₄ B1140703 Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate CAS No. 160169-47-1

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

Cat. No.: B1140703
CAS No.: 160169-47-1
M. Wt: 317.38
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines .

Scientific Research Applications

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-Benzyloxycarbonyl-3-[(2S)-piperidinyl)]-2(E)-propenoate
  • Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(Z)-propenoate
  • Ethyl N-Benzyloxycarbonyl-4-[(2R)-piperidinyl)]-2(E)-propenoate

Uniqueness

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of biologically active molecules sets it apart from similar compounds .

Properties

IUPAC Name

benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYRNUTCODANF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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